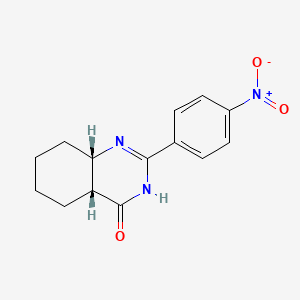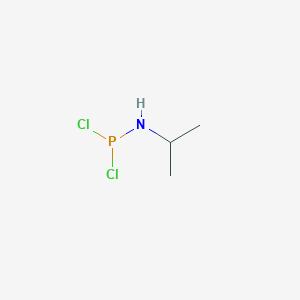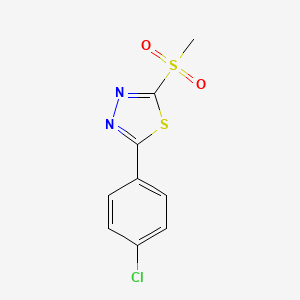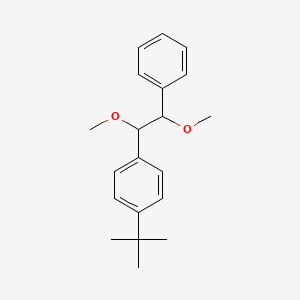
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,2-dimethoxy-2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction yields this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
tert-Butylbenzene: Shares the tert-butyl group but lacks the dimethoxy-phenylethyl substitution.
1,4-Dimethoxybenzene: Contains the dimethoxy groups but lacks the tert-butyl and phenylethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Similar in having tert-butyl groups but differs in the overall structure and substitution pattern.
Uniqueness: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63096-68-4 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-20(2,3)17-13-11-16(12-14-17)19(22-5)18(21-4)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
Clave InChI |
ZYTIMFYTGSCQNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



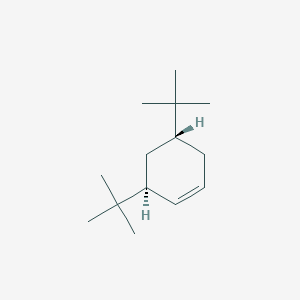
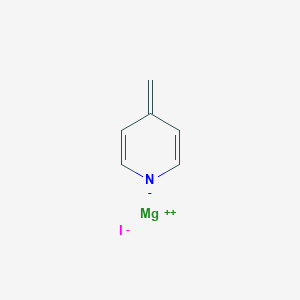
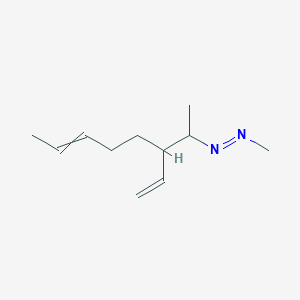
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)

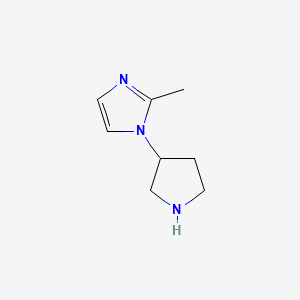
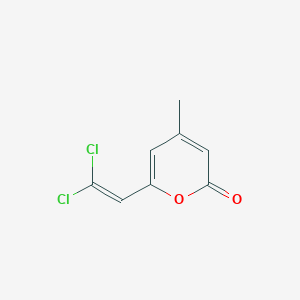
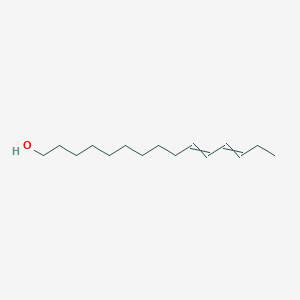
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)

